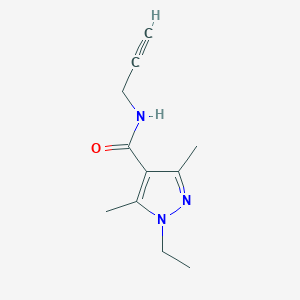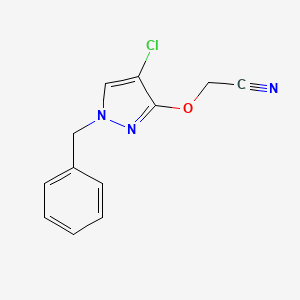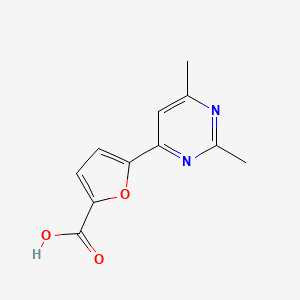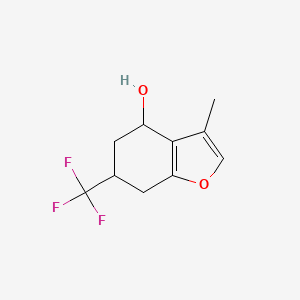![molecular formula C7H3ClFN3O4S B11793430 3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzothiadiazine ring system. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Halogenation: Chlorine and fluorine atoms are introduced into the ring system through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.
Cyclization: The formation of the benzothiadiazine ring system is accomplished through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfoxides and Sulfones: Oxidation reactions produce sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of advanced materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: A closely related compound with similar functional groups.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide Derivatives: Compounds with variations in the substituents on the benzothiadiazine ring.
Uniqueness
3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the specific combination of chlorine, fluorine, and nitro groups, which impart distinct chemical reactivity and biological activity compared to other benzothiadiazine derivatives .
Eigenschaften
Molekularformel |
C7H3ClFN3O4S |
|---|---|
Molekulargewicht |
279.63 g/mol |
IUPAC-Name |
3-chloro-7-fluoro-5-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3ClFN3O4S/c8-7-10-6-4(12(13)14)1-3(9)2-5(6)17(15,16)11-7/h1-2H,(H,10,11) |
InChI-Schlüssel |
HTEUUORMBBCZND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=NS2(=O)=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)




![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)



![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)


